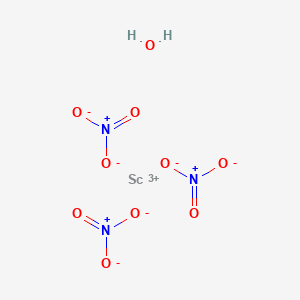

Scandium(III) nitrate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scandium(III) nitrate hydrate is a chemical compound with the formula Sc(NO₃)₃·xH₂O. It is a white crystalline solid that is highly soluble in water and ethanol. This compound is commonly used in various scientific and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

Scandium(III) nitrate hydrate can be synthesized through several methods:

Reaction with Dinitrogen Tetroxide: Scandium metal reacts with dinitrogen tetroxide to form scandium(III) nitrate[ \text{Sc} + 3 \text{N}_2\text{O}_4 \rightarrow \text{Sc(NO}_3\text{)}_3 + 3 \text{NO} ]

Reaction with Dinitrogen Pentoxide: Anhydrous scandium(III) nitrate can be obtained by reacting scandium chloride with dinitrogen pentoxide.

Reaction with Nitric Acid: The tetrahydrate form can be prepared by reacting scandium hydroxide with nitric acid.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of scandium from minerals, followed by its conversion to scandium hydroxide and subsequent reaction with nitric acid to form the desired nitrate hydrate .

化学反応の分析

Types of Reactions

Scandium(III) nitrate hydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in organic synthesis.

Thermal Decomposition: Upon heating, this compound decomposes to form scandium oxide and intermediate oxynitrates.

Common Reagents and Conditions

Oxidation Reactions: Commonly used in the presence of organic substrates.

Thermal Decomposition: Conducted at temperatures ranging from 50°C to 220°C, leading to the formation of scandium oxide.

Major Products

Scandium Oxide: Formed as a major product during thermal decomposition.

Intermediate Oxynitrates: Formed during the stepwise decomposition process.

科学的研究の応用

Scandium(III) nitrate hydrate has a wide range of applications in scientific research:

Biology: Employed in various biochemical assays and studies due to its oxidizing properties.

Medicine: Investigated for potential use in medical imaging and diagnostic applications.

Industry: Utilized in the production of optical coatings, electronic ceramics, and laser materials.

作用機序

The mechanism of action of scandium(III) nitrate hydrate involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to organic substrates, leading to the formation of oxidized products. The compound’s high solubility and reactivity make it effective in various chemical processes .

類似化合物との比較

Scandium(III) nitrate hydrate can be compared with other similar compounds such as:

Yttrium(III) nitrate hydrate: Similar in structure and reactivity but differs in its applications and specific properties.

Indium(III) nitrate hydrate: Shares similar chemical properties but is used in different industrial applications.

Uniqueness

This compound is unique due to its high solubility, strong oxidizing properties, and versatility in various scientific and industrial applications. Its ability to form stable intermediate oxynitrates during thermal decomposition sets it apart from other similar compounds .

生物活性

Scandium(III) nitrate hydrate, with the chemical formula Sc(NO₃)₃·xH₂O, is an inorganic compound that has garnered interest in various scientific fields, particularly in catalysis and materials science. This article provides a comprehensive overview of its biological activity, including its interactions with biological systems, potential toxicological effects, and applications in biochemistry.

This compound typically exists as a pentahydrate (x=5), appearing as a white crystalline solid. It is highly soluble in water and alcohol, making it useful in various chemical applications. The compound is known for its hygroscopic nature, which allows it to absorb moisture from the environment easily. Its coordination chemistry is significant, as it can form stable complexes with various organic ligands, altering its reactivity and solubility properties .

Toxicological Effects

Research into the biological effects of this compound indicates that it can exhibit moderate toxicity. Exposure to this compound may lead to systemic injuries, particularly if it enters the bloodstream through cuts or abrasions. The compound has been classified as a hazardous substance due to its potential to cause skin and respiratory tract irritation .

Notably, trivalent lanthanides like scandium can interfere with calcium channels in human and animal cells, affecting metabolic processes. They may also inhibit enzyme actions and alter synaptic transmission in neurons . The toxicity profile suggests that while this compound has applications in various fields, careful handling is necessary due to its potential health risks.

Biochemical Applications

This compound serves as a catalyst in several organic reactions, such as the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes. These reactions are significant in synthetic organic chemistry and demonstrate the compound's utility beyond traditional applications.

Additionally, scandium compounds are being investigated for their potential role in luminescent materials due to their ability to emit light strongly in the blue region of the electromagnetic spectrum. This property is particularly relevant for applications in solid-state lighting and display technologies.

Case Studies

- Catalytic Activity : A study demonstrated that modifying this compound with co-catalysts significantly enhanced its catalytic activity in organic reactions. The addition of specific ligands resulted in improved yields and selectivity.

- Toxicity Assessment : In a controlled study assessing the toxicological impact of lanthanide ions, scandium was shown to induce fatty liver degeneration in animal models, highlighting its potential adverse effects on liver function .

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| This compound | Sc(NO₃)₃·xH₂O | Catalytic properties; moderate toxicity |

| Yttrium(III) nitrate hydrate | Y(NO₃)₃·xH₂O | Used in phosphors; similar oxidation state |

| Lanthanum(III) nitrate | La(NO₃)₃ | Higher coordination number; less prone to hydrolysis |

| Aluminum nitrate | Al(NO₃)₃·9H₂O | More stable; widely used in fertilizers |

| Cerium(IV) nitrate | Ce(NO₃)₄ | Oxidation state IV; used in catalysts |

特性

IUPAC Name |

scandium(3+);trinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQULVNEUCEVQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Sc |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。